
Bismuth oxide (Bi2O3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bismuth oxide (Bi2O3) is an inorganic compound that has garnered significant attention in scientific and industrial research due to its unique properties. It is characterized by its yellow color and exists in several polymorphic forms, including alpha (α), beta (β), gamma (γ), and delta (δ) phases. The alpha phase is stable at room temperature and has a monoclinic crystal structure, while the beta phase is stable at higher temperatures and has a cubic fluorite-like structure .
準備方法
Bismuth oxide can be synthesized through various methods, each yielding different levels of purity and crystalline structures. The primary methods include:
Thermal Decomposition: Bismuth (III) nitrate is gently heated until it decomposes into bismuth oxide, nitrogen dioxide, and oxygen. The chemical equation for this reaction is[ 2Bi(NO_3)_3 \rightarrow 2Bi_2O_3 + 6NO_2 + O_2 ]
Precipitation Method: Bismuth oxide can also be obtained through the precipitation of bismuth salts using strong alkalis such as sodium hydroxide.
Solution Combustion Synthesis: This method involves the use of a fuel, such as sucrose, to rapidly produce bismuth oxide through an exothermic reaction.
化学反応の分析
Bismuth oxide undergoes various chemical reactions, including:
Reduction: Bismuth oxide can be reduced to metallic bismuth using reducing agents such as ethanol.
Photocatalytic Reactions: Bismuth oxide is a promising photocatalyst for the decomposition of pollutants under visible and ultraviolet light.
科学的研究の応用
Bismuth oxide has a wide range of applications in various fields:
作用機序
The mechanism by which bismuth oxide exerts its effects varies depending on its application:
Photocatalysis: Bismuth oxide extends its photoresponse to the visible light domain, making it effective in degrading pollutants.
Biomedical Applications: In cancer treatment, bismuth oxide nanoparticles enhance imaging and therapeutic efficacy by targeting tumor cells and providing contrast in imaging techniques.
類似化合物との比較
Bismuth oxide can be compared with other bismuth compounds, such as:
Bismuth Oxyhalides (BiOX): These compounds have similar photocatalytic properties but differ in their bandgap and structural properties.
Bismuth Vanadate (BiVO4): Known for its photocatalytic activity, bismuth vanadate has a narrower bandgap compared to bismuth oxide.
Bismuth Molybdate (Bi2MoO6): This compound is also used in photocatalysis and has different structural and electronic properties compared to bismuth oxide.
Bismuth oxide stands out due to its high thermal stability, unique crystalline phases, and versatile applications across various fields.
特性
分子式 |
BiO3-6 |
|---|---|
分子量 |
256.979 g/mol |
InChI |
InChI=1S/Bi.3O/q;3*-2 |
InChIキー |
MEPZNTYFGPFXIA-UHFFFAOYSA-N |
正規SMILES |
[O-2].[O-2].[O-2].[Bi] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


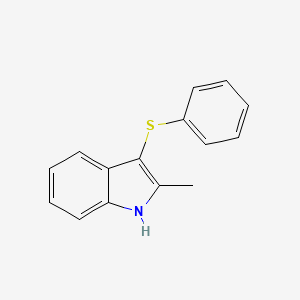
![5-tert-butyl-2-chloro-1H-benzo[d]imidazole](/img/structure/B8799035.png)
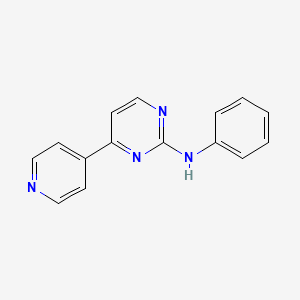
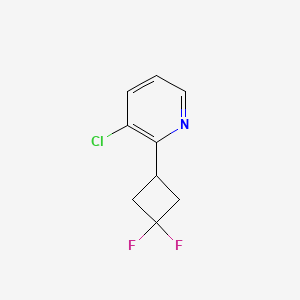
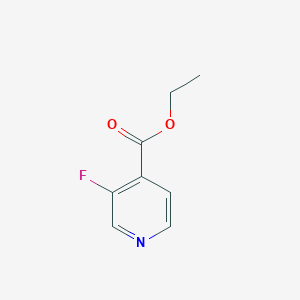
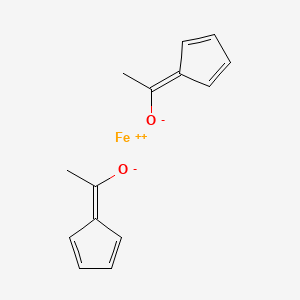
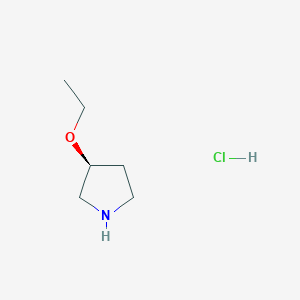
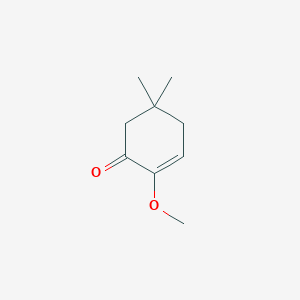
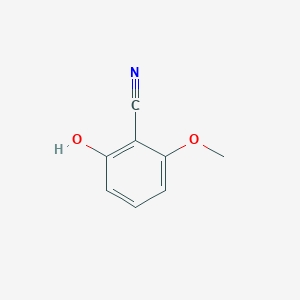
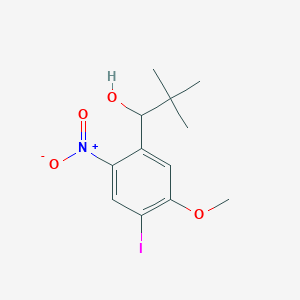
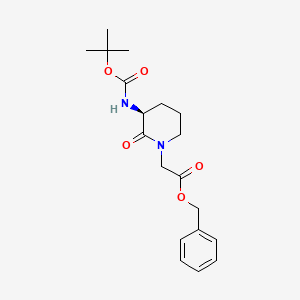
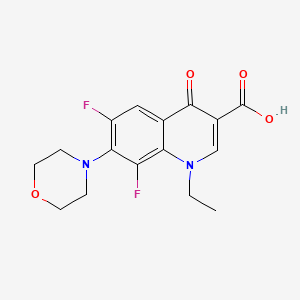
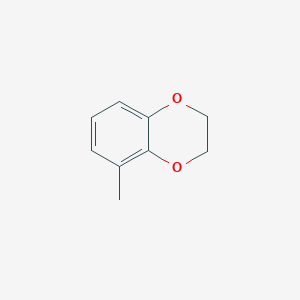
![2-Amino-5-methylthieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B8799119.png)
